1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H11NO. It is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole-2-carbaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through an aldol condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) for halogenation
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-Acetylpyrrole: Similar structure but lacks the phenyl group.
1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the phenyl group.
2-Acetyl-1H-pyrrole: Similar structure but lacks the phenyl group
Uniqueness: The combination of these functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1335229-09-8 |
---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[4-(1H-pyrrol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11NO/c1-9(14)10-4-6-11(7-5-10)12-3-2-8-13-12/h2-8,13H,1H3 |
InChI Key |
JHIGGEVXSYRAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CN2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.